molecular formula C18H26ClF3N4O B14932098 4-Chloro-5-cyclopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)-1H-pyrazole-1-acetamide CAS No. 1005678-65-8

4-Chloro-5-cyclopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-(trifluoromethyl)-1H-pyrazole-1-acetamide

Cat. No.: B14932098
CAS No.: 1005678-65-8
M. Wt: 406.9 g/mol
InChI Key: OTJSHGDNSOAAMO-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, as well as a piperidylacetamide moiety.

Preparation Methods

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Introduction of substituents: The chloro, cyclopropyl, and trifluoromethyl groups can be introduced through various substitution reactions using corresponding halides or organometallic reagents.

    Formation of the piperidylacetamide moiety: This involves the reaction of piperidine derivatives with acylating agents, followed by coupling with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can be compared with other similar compounds, such as:

    2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE analogs: These compounds have similar structures but may differ in the substituents on the pyrazole ring or the piperidylacetamide moiety.

    Other pyrazole derivatives: Compounds with a pyrazole core but different substituents, which may exhibit different chemical and biological properties.

    Other piperidylacetamide derivatives: Compounds with a piperidylacetamide moiety but different heterocyclic cores, which may have different applications and mechanisms of action.

The uniqueness of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

1005678-65-8

Molecular Formula

C18H26ClF3N4O

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C18H26ClF3N4O/c1-16(2)7-11(8-17(3,4)25-16)23-12(27)9-26-14(10-5-6-10)13(19)15(24-26)18(20,21)22/h10-11,25H,5-9H2,1-4H3,(H,23,27)

InChI Key

OTJSHGDNSOAAMO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)C

Origin of Product

United States

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